molecular formula C12H9N5O B303314 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone

1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone

Cat. No. B303314
M. Wt: 239.23 g/mol
InChI Key: XGJQQMDCDRQZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone, also known as PTP, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. PTP has been found to exhibit unique pharmacological properties, which make it a promising candidate for drug development.

Scientific Research Applications

1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is as a fluorescent probe for detecting metal ions. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit high selectivity and sensitivity towards copper ions, making it a valuable tool for studying copper homeostasis in biological systems. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been used as a fluorescent probe for detecting zinc ions and has been found to exhibit high selectivity towards zinc ions in the presence of other metal ions.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is not fully understood. However, it has been proposed that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone binds to metal ions through its tetrazole and pyridinone moieties, leading to the formation of a stable complex. The fluorescent properties of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone are believed to arise from the interaction between the metal ion complex and the pyridinone moiety, which results in a change in the electronic structure of the molecule.
Biochemical and Physiological Effects:
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been found to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can protect against copper-induced liver damage and reduce the levels of oxidative stress markers.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for studying metal ion homeostasis in biological systems. Additionally, 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is relatively easy to synthesize and has been reported to exhibit high purity and yield. However, one of the limitations of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its potential toxicity towards cells, which may limit its use in certain applications.

Future Directions

There are several future directions for 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone research. One potential area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based fluorescent probes for detecting other metal ions, such as iron and manganese. Another area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based inhibitors for copper-dependent enzymes, which may have potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone and its potential toxicity towards cells.

Synthesis Methods

1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with phenyl isocyanate followed by the reaction with sodium azide and copper sulfate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This method has been reported to yield 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone in high purity and yield.

properties

Product Name

1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

1-(1-phenyltetrazol-5-yl)pyridin-4-one

InChI

InChI=1S/C12H9N5O/c18-11-6-8-16(9-7-11)12-13-14-15-17(12)10-4-2-1-3-5-10/h1-9H

InChI Key

XGJQQMDCDRQZBW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3

Origin of Product

United States

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